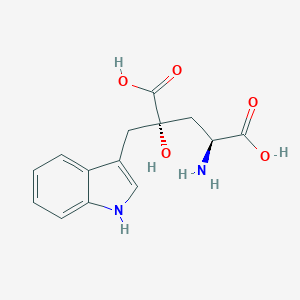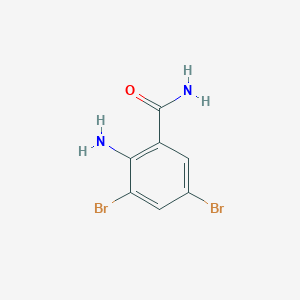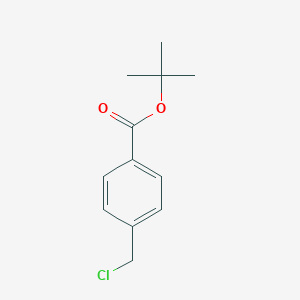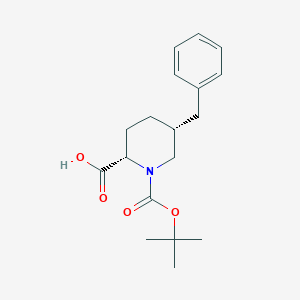
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid, also known as (5R)-5-Benzyl-L-pipecolic acid or (5R)-5-Benzyl-1-carboxy-L-piperidine, is a chemical compound that belongs to the class of pipecolic acid derivatives. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is not fully understood. However, it has been suggested that it may act as a chiral auxiliary by controlling the stereochemistry of reactions. Additionally, it may act as a ligand for metal ions, which can affect the reactivity and selectivity of the reaction.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid. However, it has been reported to exhibit low toxicity and good biocompatibility, which makes it suitable for use in biological applications.
実験室実験の利点と制限
One of the main advantages of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is its ability to control the stereochemistry of reactions, which makes it a valuable tool in asymmetric synthesis. Additionally, it has low toxicity and good biocompatibility, which makes it suitable for use in biological applications. However, one limitation of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid. One potential area of research is the development of new synthetic methods for the compound, which may improve the yield and purity of the product. Additionally, further investigation of the mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid may lead to new applications in asymmetric synthesis and metal ion catalysis. Furthermore, the biocompatibility of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid suggests that it may have potential applications in drug delivery and biomedical imaging.
合成法
The synthesis of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid involves the reaction of L-pipecolinic acid with benzyl chloroformate and triethylamine in dichloromethane. This reaction results in the formation of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid as a white solid with a yield of approximately 70%. The purity of the compound can be further improved by recrystallization from methanol.
科学的研究の応用
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of various natural products, such as alkaloids and peptides. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. Furthermore, (5R)-5-Benzyl-1-Boc-L-pipecolinic acid has been investigated for its potential as a ligand for metal ions, such as copper and zinc.
特性
CAS番号 |
167423-92-9 |
|---|---|
製品名 |
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid |
分子式 |
C18H25NO4 |
分子量 |
319.4 g/mol |
IUPAC名 |
(2S,5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15+/m1/s1 |
InChIキー |
FDOLGKUYGFYUTN-CABCVRRESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)CC2=CC=CC=C2 |
SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
同義語 |
1,2-Piperidinedicarboxylic acid, 5-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)
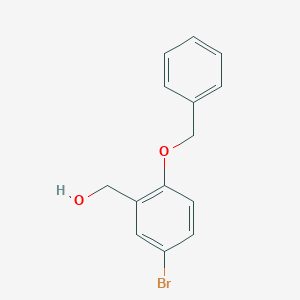
![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)

